molecular formula C10H10N6O2S B2796784 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine CAS No. 324544-96-9

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine

Cat. No.: B2796784
CAS No.: 324544-96-9
M. Wt: 278.29
InChI Key: HANKTRCKJCDBRQ-UHFFFAOYSA-N
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Description

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a nitro group at position 5, an amine group at position 4, and a sulfanyl bridge linking position 6 to a 4,6-dimethylpyrimidin-2-yl moiety. This structure combines electron-withdrawing (nitro) and electron-donating (amine) groups, which may influence its reactivity, solubility, and biological activity. Pyrimidine derivatives with 4,6-disubstituted groups are widely recognized for their herbicidal and pharmaceutical applications, particularly in sulfonylurea and pyrimidinylbenzoate herbicides .

Properties

IUPAC Name

6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2S/c1-5-3-6(2)15-10(14-5)19-9-7(16(17)18)8(11)12-4-13-9/h3-4H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANKTRCKJCDBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC=NC(=C2[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with appropriate nitrating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, sulfonation, and amination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties : Studies indicate that pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine have shown effectiveness against various bacterial strains. Research has demonstrated that certain pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Inhibitory Activity against Enzymes : This compound has been investigated for its inhibitory effects on enzymes such as human dihydrofolate reductase (hDHFR) and tyrosine kinase. The inhibition of hDHFR is particularly relevant in cancer therapy, as this enzyme is crucial for DNA synthesis and cell proliferation . Additionally, the anti-retroviral activity of similar pyrimidine derivatives has been documented, suggesting potential applications in treating viral infections .

Agricultural Applications

Fungicidal Activity : Pyrimidine derivatives are also being explored as fungicides. The structural similarities between this compound and known agricultural chemicals suggest that it may possess fungicidal properties. Research into related compounds indicates their effectiveness in controlling fungal pathogens in crops, thereby enhancing agricultural productivity .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated significant inhibition against E. coli and other pathogens.
Synthesis TechniquesDeveloped efficient methods for synthesizing similar pyrimidine derivatives with high yields.
Enzyme InhibitionShowed promising results in inhibiting hDHFR and tyrosine kinase activities.

Mechanism of Action

The mechanism of action of 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes or proteins .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several pyrimidine derivatives, differing primarily in substituent type and position. Key comparisons include:

Table 1: Substituent Profiles of Pyrimidine Analogs

Compound Name Position 2 Position 4 Position 5 Position 6 Reference
Target Compound (4,6-Dimethylpyrimidin-2-yl)sulfanyl Amine Nitro H
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Methylsulfanyl Amine Iodo Chloro
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Phenyl Substituted amine Aminomethyl Methyl
2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine Methylamino Methyl Nitro Methylamino
  • Key Observations: The sulfanyl group in the target compound and ’s analog may enhance binding affinity through sulfur-mediated interactions . Bulky substituents (e.g., phenyl in ) may reduce solubility but improve target specificity .

Table 2: Herbicidal Activity of Pyrimidine Derivatives

Compound Group % Inhibition (Root Growth) Test Organism Concentration (mg/L) Reference
4,6-Dimethylpyrimidin-2-yl derivatives 100% Brassica napus L. 100
98.1–100% Echinochloa crus-galli L. 100
Target Compound Not reported
  • Insights :
    • The 4,6-dimethylpyrimidin-2-yl group is strongly associated with herbicidal efficacy, as seen in sulfometuron-methyl and related herbicides .
    • The nitro group in the target compound may enhance activity compared to methoxy or methyl analogs due to increased electrophilicity.

Crystallographic and Conformational Analysis

  • : Pyrimidine derivatives exhibit conformational rigidity influenced by intramolecular hydrogen bonding (e.g., N–H⋯N in ) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) .

Spectroscopic Characteristics

Table 3: Spectroscopic Data of Pyrimidine Analogs

Compound IR (cm⁻¹) $ ^1H $ NMR (δ ppm) Reference
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine 3400 (NH$_2$), 1661 (C=N) 5.28 (NH$_2$), 3.36–3.92 (morpholine)
Target Compound Expected: ~3400 (NH$2$), ~1520 (NO$2$) NH$2$: ~5.2–5.5; CH$3$: ~2.3–2.5
  • Key Notes: NH$_2$ stretches in IR and resonances near δ 5.2–5.5 in $ ^1H $ NMR are typical for pyrimidine amines . Nitro groups exhibit strong absorption near 1520 cm⁻¹ in IR.

Biological Activity

6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine is a heterocyclic compound with potential biological applications, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N6O2S
  • Molecular Weight : 278.29 g/mol
  • Solubility : Greater than 41.7 µg/mL in organic solvents.

The biological activity of this compound is primarily attributed to its structural components:

  • Nitro Group : Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects.
  • Sulfanyl Group : May modulate the compound's activity by interacting with thiol-containing enzymes or proteins, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against specific bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Antiviral Activity

In vitro studies have shown that this compound can inhibit viral replication, particularly in models of Hepatitis E Virus (HEV). It works by targeting nucleotide biosynthesis pathways essential for viral replication:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 32 µM against HEV .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing that it has comparable activity to standard antibiotics like ampicillin .
  • Antiviral Mechanism : Research highlighted the compound's ability to disrupt the nucleotide synthesis pathway, which is crucial for both host cell metabolism and viral propagation. This dual action enhances its potential as an antiviral agent .
  • Structural Modifications : Variations in the pyrimidine structure have been explored to optimize biological activity. For instance, modifications at the C-2 and N-3 positions of the pyrimidine ring have resulted in increased inhibitory effects against reverse transcriptase in HIV models .

Q & A

Basic: What are the recommended synthetic routes for 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols. A common approach includes:

Nitro group introduction : Nitration of pyrimidine precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions .

Sulfanyl linkage : Nucleophilic substitution between 4,6-dimethylpyrimidine-2-thiol and a halogenated 5-nitropyrimidin-4-amine derivative. Optimizing the base (e.g., K₂CO₃ in DMF at 80°C) enhances thiolate ion formation, improving coupling efficiency .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.

Key Variables Affecting Yield:

VariableOptimal ConditionImpact on Yield
Temperature80–90°CHigher yields due to increased reaction kinetics
SolventPolar aprotic (DMF)Stabilizes intermediates, reduces side reactions
BaseK₂CO₃Efficient deprotonation of thiol groups

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 8.2–8.5 ppm for pyrimidine rings).
  • Methyl groups (δ 2.4–2.6 ppm for CH₃ on pyrimidine) .
    • ¹³C NMR : Verify nitropyrimidine carbons (δ 150–160 ppm) and sulfanyl-linked carbons (δ 35–40 ppm) .
  • X-ray Crystallography :
    • Analyze dihedral angles between pyrimidine rings (e.g., 12.8° twist in related compounds) and hydrogen-bonding networks (e.g., N–H⋯N interactions) to confirm spatial arrangement .

Advanced: What computational strategies can predict the reactivity of the nitro group in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the nitropyrimidine ring. The nitro group (electron-withdrawing) directs substitution to meta positions .
  • Reaction Pathway Simulation : Use software like Gaussian or ORCA to model transition states for nitro reduction or displacement reactions. For example, nitro→amine reduction under H₂/Pd-C can be simulated to optimize catalyst loading .

Advanced: How do polymorphic forms of this compound affect its bioactivity, and how can they be characterized?

Methodological Answer:

  • Polymorphism Screening :
    • Recrystallize from solvents like ethanol, acetonitrile, or DCM to isolate different forms.
    • DSC/TGA : Detect thermal transitions (e.g., melting points varying by 5–10°C between polymorphs) .
  • Bioactivity Implications :
    • Solubility differences between polymorphs (e.g., Form I vs. Form II) may alter pharmacokinetics. For example, a study on similar nitropyrimidines showed a 2.5-fold increase in aqueous solubility for metastable forms .

Advanced: What experimental design principles apply when optimizing this compound’s antimicrobial activity?

Methodological Answer:

  • Design of Experiments (DoE) :

    • Use a factorial design to test variables: substituent positions (e.g., methyl vs. ethyl groups), nitro group reduction, and sulfanyl linker length.
    • Response Surface Methodology (RSM) : Correlate structural features with MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria .
  • Example Data :

    ModificationMIC (μg/mL)
    Parent compound12.5
    5-Nitro→5-Amino3.2
    4,6-Dimethyl→4-Ethyl25.0

Advanced: How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?

Methodological Answer:

  • Source Analysis : Check for impurities (e.g., unreacted thiols) via HPLC-MS. A study found that >95% purity is critical for consistent bioactivity .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. disk diffusion). For example, pH-dependent solubility may explain variability—test at pH 6.5 and 7.4 .
  • Structural Analogues : Compare with derivatives (e.g., 5-fluoro or 5-chloro variants) to identify substituent-specific trends .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential nitro group decomposition (NOx release) .
  • Spill Management : Neutralize with a 1:1 mixture of sand and sodium bicarbonate before disposal .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer and mixing, reducing side products (e.g., over-nitrated byproducts) .
  • Catalyst Immobilization : Use Pd/C on mesoporous silica to enhance recyclability in nitro reduction steps, reducing costs by 40% .

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